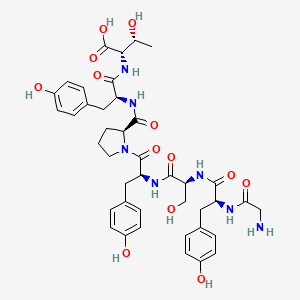

Glycyl-L-tyrosyl-L-seryl-L-tyrosyl-L-prolyl-L-tyrosyl-L-threonine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Glycyl-L-tyrosyl-L-seryl-L-tyrosyl-L-prolyl-L-tyrosyl-L-threonine is a peptide composed of seven amino acids: glycine, L-tyrosine, L-serine, L-tyrosine, L-proline, L-tyrosine, and L-threonine. This compound is part of a larger class of peptides known for their diverse biological activities and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-tyrosyl-L-seryl-L-tyrosyl-L-prolyl-L-tyrosyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (High-Performance Liquid Chromatography).

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Glycyl-L-tyrosyl-L-seryl-L-tyrosyl-L-prolyl-L-tyrosyl-L-threonine can undergo various chemical reactions, including:

Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.

Reduction: Disulfide bonds, if present, can be reduced using agents like DTT (Dithiothreitol).

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracetic acid.

Reduction: DTT or β-mercaptoethanol.

Substitution: Nucleophilic reagents like amines or thiols.

Major Products Formed

Oxidation: Dityrosine cross-linked peptides.

Reduction: Reduced peptides with free thiol groups.

Substitution: Modified peptides with altered functional groups.

Wissenschaftliche Forschungsanwendungen

Glycyl-L-tyrosyl-L-seryl-L-tyrosyl-L-prolyl-L-tyrosyl-L-threonine has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cell signaling and protein-protein interactions.

Medicine: Potential therapeutic applications in treating diseases related to peptide dysfunction.

Industry: Utilized in the development of peptide-based materials and biomimetics.

Wirkmechanismus

The mechanism of action of Glycyl-L-tyrosyl-L-seryl-L-tyrosyl-L-prolyl-L-tyrosyl-L-threonine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context of its application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Glycyl-L-tyrosine: A simpler dipeptide with similar amino acid composition.

Glycyl-L-tyrosyl-L-serine: A tripeptide with a shorter chain.

Glycyl-L-tyrosyl-L-seryl-L-tyrosyl-L-prolyl-L-tyrosyl-L-threonine analogs: Peptides with slight modifications in the amino acid sequence.

Uniqueness

This compound is unique due to its specific sequence and the presence of multiple tyrosine residues, which can participate in unique chemical reactions and biological interactions. This makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer |

920015-17-4 |

|---|---|

Molekularformel |

C41H51N7O13 |

Molekulargewicht |

849.9 g/mol |

IUPAC-Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C41H51N7O13/c1-22(50)35(41(60)61)47-37(56)30(18-24-6-12-27(52)13-7-24)44-39(58)33-3-2-16-48(33)40(59)31(19-25-8-14-28(53)15-9-25)45-38(57)32(21-49)46-36(55)29(43-34(54)20-42)17-23-4-10-26(51)11-5-23/h4-15,22,29-33,35,49-53H,2-3,16-21,42H2,1H3,(H,43,54)(H,44,58)(H,45,57)(H,46,55)(H,47,56)(H,60,61)/t22-,29+,30+,31+,32+,33+,35+/m1/s1 |

InChI-Schlüssel |

WLQHJJKCUCZXSN-HJCWISJSSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)CN)O |

Kanonische SMILES |

CC(C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CN)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Aminopropyl ([1,1'-biphenyl]-4-yl)acetate](/img/structure/B14193061.png)

![6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14193110.png)

![1-Hydroxy-3'-nitro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14193112.png)

![2-[(Diphenylmethylidene)amino]-2-ethylpent-4-enamide](/img/structure/B14193123.png)